Methyl 3-amino-2,5-difluorobenzoate
CAS No.: 1186194-15-9
Cat. No.: VC2856272
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186194-15-9 |
|---|---|
| Molecular Formula | C8H7F2NO2 |
| Molecular Weight | 187.14 g/mol |
| IUPAC Name | methyl 3-amino-2,5-difluorobenzoate |
| Standard InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 |
| Standard InChI Key | WLDJUQONBUMMQH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=C1)F)N)F |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)F)N)F |
Introduction
Methyl 3-amino-2,5-difluorobenzoate is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a derivative of benzoic acid, featuring an amino group and two fluorine atoms attached to the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synonyms and Identifiers
Methyl 3-amino-2,5-difluorobenzoate is also known by its CAS number, 1186194-15-9, and other identifiers such as MFCD17276533 and SCHEMBL913269 .
Methyl 3-amino-2,6-difluorobenzoate
This compound has a similar structure but with the fluorine atoms at the 2- and 6-positions instead of 2- and 5-positions. It also has a molecular weight of 187.14 g/mol .
Methyl 2-amino-3,6-difluorobenzoate
Another related compound with the amino group at the 2-position and fluorine atoms at the 3- and 6-positions. It shares the same molecular formula and weight as the target compound .
Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 3-amino-2,5-difluorobenzoate | C8H7F2NO2 | 187.14 g/mol | 1186194-15-9 |
| Methyl 3-amino-2,6-difluorobenzoate | C8H7F2NO2 | 187.14 g/mol | 84832-02-0 |
| Methyl 2-amino-3,6-difluorobenzoate | C8H7F2NO2 | 187.14 g/mol | 1184204-30-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume